molecular formula C18H17NO6S2 B2367691 methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2034434-82-5

methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2367691
CAS No.: 2034434-82-5
M. Wt: 407.46
InChI Key: PPGFEEXQTUAEGM-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .


Chemical Reactions Analysis

Thiophene-based analogs have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Catalysis and Synthesis

Silica molecular sieves containing framework Lewis acid centers (e.g., Zr-β, Sn-β) catalyze Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for biobased terephthalic acid precursors production. This process identifies main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, suggesting a pathway for the synthesis of p-xylene and methyl p-toluate from renewable sources (Pacheco et al., 2015).

Photophysical Properties

Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives exhibit unique luminescence properties, with quantum yield enhancements observed upon substitution, demonstrating potential for advanced optical and electronic materials (Kim et al., 2021).

Green Chemistry

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives via intermolecular cycloaddition in aqueous medium using surfactants demonstrates the compound's utility in sustainable chemistry approaches (Kumar et al., 2017).

Enzymatic Polymerization

2,5-Bis(hydroxymethyl)furan, a monomer analogous in structure and potential application to the discussed compound, has been used in enzymatic polymerization to create novel biobased polyesters, highlighting the broader potential of furan derivatives in biomaterials (Jiang et al., 2014).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(25-17)13-8-9-26-11-13/h2-9,11,15,19-20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFEEXQTUAEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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